[(3aS,4S,5S,6aR)-4-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate
Description
The compound [(3aS,4S,5S,6aR)-4-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate features a cyclopenta[b]furan core with stereospecific substitutions:
- Position 4: An (E,3R)-configured enyl chain containing a hydroxyl group and a 3-(trifluoromethyl)phenoxy moiety.
- Position 5: A benzoate ester.
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyl group enables hydrogen bonding in biological systems . The stereochemistry (3aS,4S,5S,6aR) is critical for its pharmacological profile, as minor stereochemical changes can drastically alter activity .
Properties
Molecular Formula |
C25H23F3O6 |
|---|---|
Molecular Weight |
476.4 g/mol |
IUPAC Name |
[(3aS,4S,5S,6aR)-4-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate |
InChI |
InChI=1S/C25H23F3O6/c26-25(27,28)16-7-4-8-18(11-16)32-14-17(29)9-10-19-20-12-23(30)33-22(20)13-21(19)34-24(31)15-5-2-1-3-6-15/h1-11,17,19-22,29H,12-14H2/b10-9+/t17-,19+,20+,21+,22-/m1/s1 |
InChI Key |
BOPAZWARAJOEKA-ZTXADOFTSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H](CC(=O)O2)[C@@H]([C@H]1OC(=O)C3=CC=CC=C3)/C=C/[C@H](COC4=CC=CC(=C4)C(F)(F)F)O |
Canonical SMILES |
C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)C=CC(COC4=CC=CC(=C4)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3aS,4S,5S,6aR)-4-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate typically involves multiple steps, including the formation of the cyclopentafuran ring, the introduction of the trifluoromethyl group, and the esterification with benzoic acid. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
[(3aS,4S,5S,6aR)-4-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as converting the ester to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions may result in the replacement of the trifluoromethyl group with other functional groups.
Scientific Research Applications
[(3aS,4S,5S,6aR)-4-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of [(3aS,4S,5S,6aR)-4-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, while the benzoate ester may facilitate cellular uptake. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Enyl Chain
a) Difluoro and Phenoxy Substitution
- Compound: (3aR,4R,5R,6aS)-4-[(E)-3,3-Difluoro-4-phenoxybut-1-enyl]-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate (CAS 209861-00-7) Key Differences: Replaces the hydroxyl and trifluoromethylphenoxy groups with difluoro and phenoxy. Impact: The electronegative difluoro group may alter binding affinity compared to the hydroxyl in the target compound. Molecular Formula: C₂₄H₂₂F₂O₅ | MW: 428.43 .
b) Oxo and Trifluoromethylphenyl Substitution
- Compound: (3aR,4R,5R,6aS)-2-oxo-4-[(E)-3-oxo-5-(3-(trifluoromethyl)phenyl)pent-1-enyl]hexahydro-2H-cyclopenta[b]furan-5-yl benzoate (CAS 294856-03-4) Key Differences: Features a ketone (oxo) at position 3 and a 3-(trifluoromethyl)phenyl group. The trifluoromethylphenyl group mirrors the target’s substituent but lacks the hydroxyl’s hydrogen-bonding capability . Molecular Formula: C₂₈H₂₃F₃O₆ | MW: 512.5 .
Core Modifications: Prostaglandin Intermediates
- Compound: (3aR,4R,5R,6aS)-5-(Benzoyloxy)hexahydro-4-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]-2H-cyclopenta[b]furan-2-one (CAS 55444-68-3) Key Differences: Retains a 5-phenylpentenyl chain but lacks the trifluoromethylphenoxy group. Impact: The phenylpentenyl chain may enhance π-π interactions but reduce solubility compared to the target’s trifluoromethylphenoxy group . Molecular Formula: C₂₅H₂₆O₅ | MW: 406.47 .
Protective Group Strategies
- Compound : (3aR,4S,5R,6aS)-4-(((tert-Butyldimethylsilyl)oxy)methyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one (CAS 65025-94-7)
- Key Differences : Uses silyl ether (TBS) and tetrahydropyranyl (THP) protective groups.
- Impact : Protective groups block reactive hydroxyls during synthesis but require removal for biological activity, unlike the target compound’s stable benzoate ester .
- Molecular Formula : C₁₄H₂₆O₄Si | MW : 286.44 .
Biphenyl vs. Benzoate Esters
- Compound : [(3aR,4R,6aS)-4-[2-(2-Heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate (CAS 120396-31-8)
Research Findings and Pharmacological Implications
Bioavailability and Stability
Data Tables
Table 1: Structural and Molecular Comparison
Biological Activity
The compound [(3aS,4S,5S,6aR)-4-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C26H32O13 and features multiple functional groups that contribute to its biological activity. The presence of a trifluoromethyl group and a phenoxy moiety suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 584.52 g/mol |
| Hydrogen Bond Donors | 5 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 10 |
Research indicates that this compound may exhibit anti-inflammatory and neuroprotective effects. Its structure allows it to interact with various receptors and enzymes involved in inflammatory pathways.
- NLRP3 Inflammasome Inhibition : Studies have shown that compounds similar to this one can inhibit the NLRP3 inflammasome, which plays a crucial role in neuroinflammation and neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Neuroprotective Effects : The compound may enhance neuronal survival under stress conditions by modulating oxidative stress and apoptosis pathways. This is particularly relevant in ischemic models where neuronal cell death is prevalent .
Study 1: Neuroinflammation in Ischemic Models
A study investigated the effects of this compound on ischemic brain injury. It was found that administration reduced the activation of microglial cells and decreased the levels of pro-inflammatory cytokines such as IL-1β and TNF-α. This suggests a protective role against ischemic damage through modulation of the inflammatory response .
Study 2: Alzheimer’s Disease Models
In APP/PS1 transgenic mice models of Alzheimer’s disease, treatment with the compound improved cognitive functions and reduced amyloid-beta plaque deposition. The mechanism was linked to enhanced phagocytosis by microglia and modulation of the NLRP3 inflammasome pathway .
Table 2: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing [(3aS,4S,5S,6aR)-4-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate?
- Methodological Answer : The compound's synthesis typically involves multi-step routes, including:
- Esterification : Benzoylation of hydroxyl groups using benzoyl chloride under anhydrous conditions, as seen in analogous cyclopenta[b]furan derivatives .
- Stereochemical Control : Use of chiral auxiliaries or enantioselective catalysts to establish the (3aS,4S,5S,6aR) configuration, similar to methods for HIV protease inhibitors containing tetrahydrofuran motifs .
- Trifluoromethylphenoxy Coupling : Mitsunobu or Stille coupling reactions to introduce the (E)-configured butenyl side chain with 3-(trifluoromethyl)phenoxy groups, leveraging protocols from benzofuran synthesis .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .
- Spectroscopy : High-resolution NMR (¹H, ¹³C, ¹⁹F) to confirm stereochemistry and substituent placement, particularly the (E)-configuration of the butenyl chain and trifluoromethylphenoxy orientation .
- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (expected ~570–590 g/mol based on analogs) .
Q. What safety precautions are critical during handling?
- Methodological Answer :
- PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact, as recommended for structurally related furan derivatives .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., benzoyl chloride) .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can stereochemical inconsistencies in synthetic batches be resolved?
- Methodological Answer :
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA/IB) to separate diastereomers, as applied to cyclopenta[b]furan analogs .
- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis, leveraging protocols for HIV protease inhibitors with similar fused-ring systems .
- Dynamic NMR : Monitor epimerization or isomerization under varying temperatures to identify labile stereocenters .
Q. What strategies optimize yield in the final coupling step of the trifluoromethylphenoxy side chain?
- Methodological Answer :
- Catalytic Systems : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic esters, optimized using ligand screening (e.g., SPhos, XPhos) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates, while avoiding protic solvents that may hydrolyze intermediates .
- Microwave Assistance : Reduce reaction times (e.g., 30 min at 120°C) while maintaining stereochemical fidelity, as demonstrated in benzofuran syntheses .
Q. How do researchers address discrepancies in bioactivity data across studies?
- Methodological Answer :
- Batch Reproducibility : Validate synthetic protocols via orthogonal analytical methods (e.g., LC-MS and ¹⁹F NMR) to rule out impurities .
- Assay Standardization : Use internal controls (e.g., darunavir for protease inhibition assays) to calibrate activity measurements .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate stereochemistry with target binding, as seen in HIV protease inhibitor research .
Q. What computational tools predict metabolic stability of this compound?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate cytochrome P450 interactions and metabolic hotspots (e.g., ester hydrolysis) .
- Molecular Dynamics : Simulate interactions with metabolic enzymes (e.g., esterases) using GROMACS, focusing on the benzoyloxy and trifluoromethyl groups .
Data Contradiction Analysis
Q. How to resolve conflicting CAS registry numbers for structurally similar analogs?
- Methodological Answer :
- Structural Alignment : Compare IUPAC names and stereodescriptors using tools like ChemDraw to identify misregistrations (e.g., 55444-68-3 vs. 729596-46-7) .
- Supplier Verification : Cross-reference with authoritative databases (e.g., PubChem) to confirm CAS numbers and molecular formulas .
Q. Why do reported molecular weights vary across sources?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
